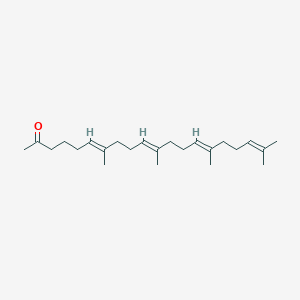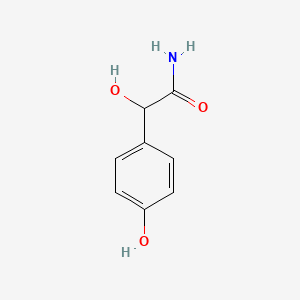
p-Hydroxymandelamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Hydroxymandelamide, also known as α,4-Dihydroxybenzeneacetamide, is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is a useful synthetic intermediate in the synthesis of various pharmaceuticals and has applications in neurology research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxymandelamide typically involves the reaction of p-hydroxybenzaldehyde with hydroxylamine hydrochloride to form p-hydroxybenzaldoxime, which is then reduced to p-hydroxybenzylamine. This intermediate is subsequently reacted with mandelic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
p-Hydroxymandelamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
p-Hydroxymandelamide has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in neurotransmission and nociception.
Medicine: Investigated for its potential therapeutic effects in conditions such as depression, Parkinson’s disease, and schizophrenia.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of p-Hydroxymandelamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving adrenergic receptors. This modulation can influence pain perception, mood, and other neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
p-Hydroxybenzaldehyde: A precursor in the synthesis of p-Hydroxymandelamide.
Mandelic Acid: Another precursor used in the synthesis.
Hydroxyatenolol: A metabolite of atenolol, which shares structural similarities with this compound
Uniqueness
This compound is unique due to its dual hydroxyl and amide functional groups, which allow it to participate in a variety of chemical reactions and make it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4,7,10-11H,(H2,9,12) |
Clave InChI |
RDOYFDDVYSKLBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


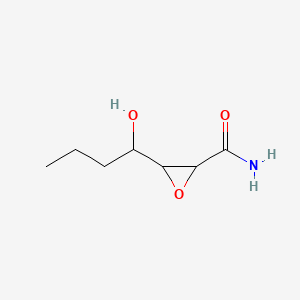
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)


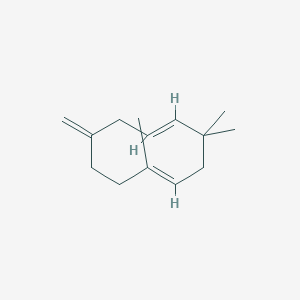
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
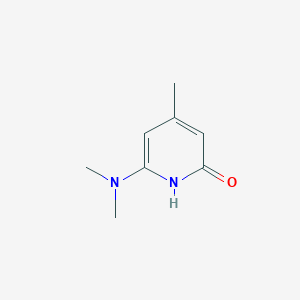
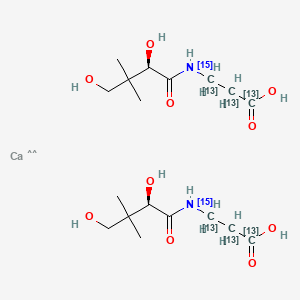
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)


![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
